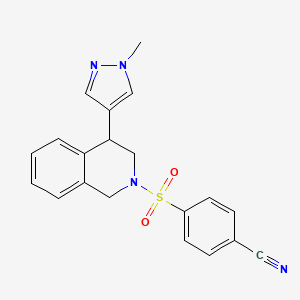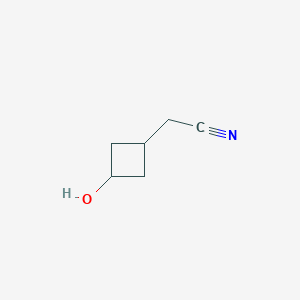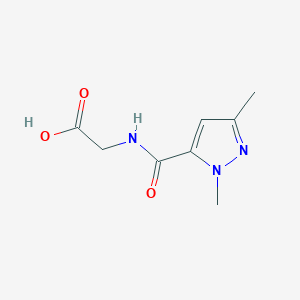
(E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid, also known as BZB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZB belongs to the thiazolidinedione class of compounds, which are known for their anti-diabetic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant area of research involving (E)-4-(4-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)butanamido)benzoic acid and its derivatives is their antimicrobial properties. Studies have synthesized various derivatives of this compound and evaluated their effectiveness against a range of microbial species. For instance, Frolov et al. (2017) synthesized a series of new N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides and found that compounds 9a and 10h showed activity against S. aureus ATCC No. 25923, highlighting their potential as antimicrobial agents Frolov et al., 2017. Furthermore, Krátký, Vinšová, and Stolaříková (2017) reported that rhodanine-3-acetic acid-based derivatives exhibited significant antimicrobial activities against a panel of bacteria, mycobacteria, and fungi, indicating a broad spectrum of potential antimicrobial applications Krátký, Vinšová, & Stolaříková, 2017.
Anticancer Activity
Another critical area of research for these compounds is their anticancer potential. Havrylyuk et al. (2010) performed antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, revealing that compounds 6 and 16 exhibited anticancer activity on various cancer cell lines, suggesting these derivatives as promising candidates for anticancer therapy Havrylyuk et al., 2010. Chandrappa et al. (2010) also investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects, showing significant reduction in tumor volume and cell number in Ehrlich Ascites Tumor-bearing mice, highlighting their potential in anticancer therapy Chandrappa et al., 2010.
Antidegenerative Activity
The antidegenerative activity of 5-arylidene-4-thiazolidinone derivatives has been explored in the context of human chondrocyte cultures. Panico et al. (2012, 2013) evaluated these compounds for their ability to block cartilage destruction processes in osteoarthritis, demonstrating significant effectiveness in reducing nitric oxide release and restoring normal levels of glycosaminoglycans (GAGs) in chondrocytes treated with IL-1β Panico et al., 2012.
Fluorescence Properties for Metal Ion Sensing
Research by Rui-j (2013) into the fluorescence properties of a derivative of this compound indicated its potential as a fluorescent sensor for Co2+ ions. The study found that this compound exhibited a significant fluorescent quenching effect in the presence of Co2+, suggesting its application in developing selective sensors for metal ions Rui-j, 2013.
Eigenschaften
IUPAC Name |
4-[4-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-18(22-16-10-8-15(9-11-16)20(25)26)7-4-12-23-19(28)17(29-21(23)27)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,24)(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDWIFEFYUJLG-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-ynamide](/img/structure/B2637030.png)




![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)
![N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2637041.png)
![7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol](/img/structure/B2637043.png)



![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)